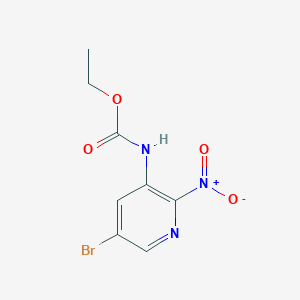

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate typically involves the reaction of 5-bromo-2-nitropyridine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

化学反应分析

Types of Reactions

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The carbamate group can be hydrolyzed to form the corresponding amine.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and bases like sodium hydroxide for hydrolysis .

Major Products Formed

The major products formed from these reactions include 5-amino-2-nitropyridine, 5-bromo-2-aminopyridine, and other substituted pyridine derivatives .

科学研究应用

Medicinal Chemistry

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate has been investigated for its potential therapeutic applications, particularly as a kinase inhibitor . Kinases are pivotal in various signaling pathways, and inhibitors can be crucial for treating diseases such as cancer.

Case Study: Kinase Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific kinases involved in tumor progression. This suggests potential use in targeted cancer therapies .

Agricultural Applications

The compound serves as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its ability to interact with biological targets makes it suitable for developing new pest control agents.

Case Study: Pesticide Development

Research has shown that derivatives of this compound can effectively target pests while minimizing harm to beneficial insects, highlighting its potential in sustainable agriculture practices.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, particularly enzymes and receptors involved in metabolic pathways.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Contains bromine; potential kinase inhibitor | Cancer therapy, pesticide development |

| Ethyl (2-nitropyridin-3-yl)carbamate | Different substitution pattern; varied reactivity | Broad-spectrum insecticides |

| Ethyl (4-nitropyridin-2-yl)carbamate | Varying substitution affecting biological activity | Potential herbicide |

Toxicological Studies

Research has also highlighted the toxicological aspects of this compound. It is essential to understand the safety profile of compounds used in pharmaceuticals and agriculture.

Case Study: Toxicity Assessment

A case study reported severe toxicity following exposure to 5-bromo-2-nitropyridine, an analogue related to this compound. Symptoms included methemoglobinemia and delayed encephalopathy, emphasizing the need for careful handling and risk assessment during synthesis and application .

作用机制

The mechanism of action of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action depend on the specific biological system being studied .

相似化合物的比较

Similar Compounds

5-Bromo-2-nitropyridine: Shares the bromine and nitro functional groups but lacks the carbamate group.

2-Amino-5-bromopyridine: Contains a bromine atom and an amino group instead of a nitro group.

5-Bromo-3-nitropyridine-2-carbonitrile: Similar structure with a nitrile group instead of a carbamate group.

Uniqueness

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

生物活性

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, known by its CAS number 152684-25-8, is a compound belonging to the nitropyridine family. Its unique molecular structure, featuring a pyridine ring substituted with bromine and nitro groups, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its implications for therapeutic applications.

The chemical formula of this compound is CHBrNO. It appears as a white powder and is primarily utilized in laboratory settings and pharmaceutical applications due to its distinctive structural properties. The compound's synthesis can be achieved through various methods, allowing for the production of derivatives tailored for specific applications.

Synthesis Methods

The synthesis of this compound can involve multiple pathways, including:

- Nitration of Pyridine Derivatives : Introducing nitro groups into the pyridine ring.

- Bromination : Substituting hydrogen atoms with bromine.

- Carbamoylation : Adding a carbamate group to the nitrogen atom.

These methods facilitate the exploration of different derivatives that may exhibit varied biological activities.

Antimicrobial Potential

Recent investigations suggest that this compound may act as a lead compound in developing new antimicrobial agents. Initial studies indicate that it interacts with specific proteins involved in microbial resistance, potentially inhibiting their function.

The biological activity of this compound is believed to stem from its ability to bind to various biological targets, including enzymes and receptors relevant to disease mechanisms. The binding affinity and interaction dynamics are crucial for understanding its therapeutic potential.

Toxicological Insights

A notable case study involving 5-bromo-2-nitropyridine, a related compound, revealed significant toxic effects following exposure. A patient developed methemoglobinemia after skin and respiratory exposure, leading to acute renal failure and delayed encephalopathy . This case underscores the importance of understanding the safety profile of compounds within this chemical class.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 152684-25-8 | Bromine and nitro substitutions | Potential antimicrobial activity |

| Ethyl (5-bromo-3-nitropyridin-2-yl)carbamate | 152684-24-7 | Different nitro group position | Varying activity profile |

| N-(5-bromo-3-nitropyridin-2-yl)carbamate | 154015900 | Amine instead of ethyl group | Altered reactivity |

| 5-Bromo-2-nitropyridin-3-amines | 43322605 | Amino group instead of carbamate | Different applications |

This table illustrates how structural modifications can influence biological activity, highlighting the significance of this compound in medicinal chemistry research.

Future Directions

Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects. Investigating its interactions at the molecular level will pave the way for potential therapeutic applications, particularly in combating microbial resistance.

属性

IUPAC Name |

ethyl N-(5-bromo-2-nitropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O4/c1-2-16-8(13)11-6-3-5(9)4-10-7(6)12(14)15/h3-4H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQJNBFSNAEDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。